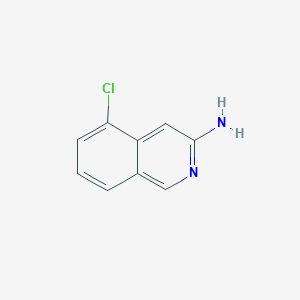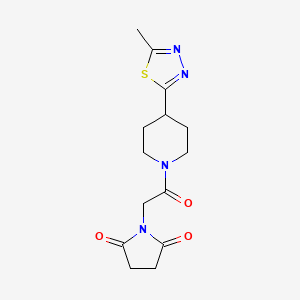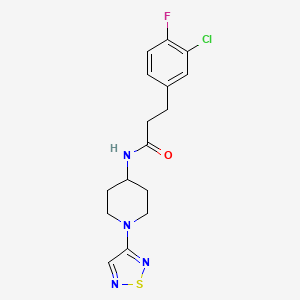
5-Chloroisoquinolin-3-amine
Vue d'ensemble
Description
5-Chloroisoquinolin-3-amine is a chemical compound with the CAS Number: 1221974-27-1 . It has a molecular weight of 178.62 . The compound is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . and is in solid form .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 5-Chloroisoquinolin-3-amine, has been reported in numerous articles . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known and have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 5-Chloroisoquinolin-3-amine is represented by the linear formula: C9H7ClN2 . The InChI code for this compound is 1S/C9H7ClN2/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H,(H2,11,12) .Physical And Chemical Properties Analysis
5-Chloroisoquinolin-3-amine is a solid compound . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
Oxidative Properties and Electrochemistry
The electrochemical behavior and oxidative properties of compounds related to 5-Chloroisoquinolin-3-amine, such as chloroquinoline derivatives, have been studied to understand their redox characteristics. These studies reveal the potential of these compounds in electrochemical applications, highlighting their ability to undergo one-electron oxidation. This property is crucial for the development of electrochemical sensors and redox-active materials (Lam et al., 2017).
Antiviral and Immunomodulatory Effects
Research on compounds structurally similar to 5-Chloroisoquinolin-3-amine, such as chloroquine, indicates their potential antiviral effects and immunomodulatory properties. These findings suggest a broader application spectrum, possibly extending into antiviral therapy against diseases like HIV and severe acute respiratory syndrome (SARS) (Savarino et al., 2003).
Synthetic Applications in Medicinal Chemistry
The versatility of 5-Chloroisoquinolin-3-amine derivatives in chemical synthesis has been explored through various studies. These compounds serve as key intermediates in creating complex molecules with potential biological activities, such as topoisomerase inhibitors, which are crucial in cancer research and therapy development (Wu et al., 2016).
Chemotherapeutic Potential
The chemotherapeutic applications of compounds derived from 5-Chloroisoquinolin-3-amine have been highlighted in various studies. These include the design and evaluation of hybrid molecules with anticancer activities, demonstrating the potential of these compounds as novel therapeutic agents for cancer treatment (Kapadiya & Khunt, 2018).
Chemosensing Applications
Several studies have explored the use of 5-Chloroisoquinolin-3-amine derivatives as chemosensors for metal ions, indicating their potential in environmental monitoring and analysis. These chemosensors can selectively bind and detect metal ions such as cadmium, providing a valuable tool for assessing metal contamination in various settings (Prodi et al., 2001).
Safety and Hazards
The safety information for 5-Chloroisoquinolin-3-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Mécanisme D'action
Target of Action
It is known that isoquinoline derivatives, such as 5-chloroisoquinolin-3-amine, are aromatic polycyclic compounds containing an isoquinoline moiety . This moiety consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . Isoquinoline derivatives have been associated with various biological activities, but the specific targets of 5-Chloroisoquinolin-3-amine remain to be identified.
Mode of Action
Some isoquinoline derivatives have been found to exhibit anticancer properties . For instance, a series of 2-chloro N-substituted amino quinolines were prepared and screened against a non-small cell lung cancer cell line, A549 . One of the compounds showed significant activity, suggesting that certain isoquinoline derivatives might interact with cancer cells to inhibit their growth .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Given the anticancer activity observed in related compounds , it is plausible that 5-Chloroisoquinolin-3-amine might induce similar effects, potentially inhibiting the growth of certain cancer cells.
Propriétés
IUPAC Name |
5-chloroisoquinolin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCXWZQONZVZJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroisoquinolin-3-amine | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2821261.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2821264.png)
![4-Methoxybenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2821266.png)
![Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate](/img/structure/B2821267.png)

![6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2821269.png)
amino}propan-1-ol](/img/structure/B2821270.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2821272.png)
![8-([1,1'-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2821274.png)
![1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2821276.png)


![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2821280.png)
![4-methoxy-N-[4-(4-methoxyphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B2821281.png)